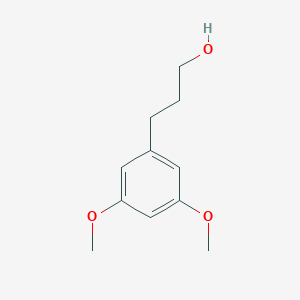

3-(3,5-dimethoxyphenyl)propan-1-ol

Description

3-(3,5-Dimethoxyphenyl)propan-1-ol belongs to the phenylpropanoid class of organic compounds. These are characterized by a six-carbon aromatic phenyl group and a three-carbon propane (B168953) side chain. The specific arrangement of the methoxy (B1213986) groups on the phenyl ring and the terminal alcohol on the propane chain are key features of this molecule. While detailed studies on this compound are limited, its isomeric and structurally related compounds have been noted in chemical literature. For instance, its isomer, 1-(3,5-dimethoxyphenyl)propan-1-ol, has been cataloged and its properties computationally predicted, as shown in the table below.

Interactive Data Table of a Closely Related Isomer: 1-(3,5-Dimethoxyphenyl)propan-1-ol

| Property | Value |

| Molecular Formula | C11H16O3 |

| Molecular Weight | 196.24 g/mol |

| IUPAC Name | 1-(3,5-dimethoxyphenyl)propan-1-ol |

| InChI Key | KVVMCOXXZIIDGN-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C1=CC(=CC(=C1)OC)OC)O |

The phenylpropanoid pathway is a significant metabolic route in plants that produces a wide array of secondary metabolites. nih.govresearchgate.net These compounds, all derived from the amino acid phenylalanine, serve diverse functions including defense against pathogens, structural support, and protection from UV radiation. nih.gov The core structure of phenylpropanoids, a C6-C3 skeleton, is the foundation for more complex molecules such as flavonoids, lignans (B1203133), and monolignols. nih.govresearchgate.net

While this compound is not a central intermediate in the primary phenylpropanoid pathway, its structure is analogous to key compounds in this family. The study of such molecules helps in understanding the chemical diversity that can be generated from the basic phenylpropanoid framework and provides insights into the synthesis and properties of related natural products.

Lignin (B12514952) is a complex polymer of aromatic subunits that provides structural integrity to plant cell walls and is a major component of lignocellulosic biomass. researchgate.net The valorization of lignin is a key focus in the development of sustainable biorefineries. researchgate.net Research in this area often relies on the study of "lignin model compounds," which are simpler molecules that represent the various linkages and subunits found in the complex lignin polymer. nih.gov

Structurally similar compounds to this compound, such as those with additional hydroxyl groups on the phenyl ring, are of significant interest in lignin research. For example, 3-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanol, also known as dihydrosinapyl alcohol, is a well-studied compound that is closely related to one of the primary monolignols, sinapyl alcohol. researchgate.net The synthesis of such compounds is important for studying the degradation and chemical modification of lignin. researchgate.net

The study of these related phenylpropanols helps researchers understand the chemical behavior of the syringyl (S) units within the lignin polymer. By examining the reactions and properties of these model compounds, scientists can develop more effective methods for lignin depolymerization and conversion into valuable chemicals. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h6-8,12H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXABKVXIGREIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CCCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462626 | |

| Record name | 3-(3,5-DIMETHOXY-PHENYL)-PROPAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080-05-3 | |

| Record name | 3-(3,5-DIMETHOXY-PHENYL)-PROPAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Studies

Oxidation Reactions of the Primary Hydroxyl Group to Aldehydes or Carboxylic Acids

The primary alcohol functional group of 3-(3,5-dimethoxyphenyl)propan-1-ol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. chemguide.co.uklibretexts.orglibretexts.org

Formation of 3-(3,5-dimethoxyphenyl)propanal:

Partial oxidation to the corresponding aldehyde, 3-(3,5-dimethoxyphenyl)propanal, can be achieved using milder oxidizing agents. libretexts.orglibretexts.org A common method involves the use of pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like methylene (B1212753) chloride. tandfonline.com This reaction is typically performed at room temperature and allows for the isolation of the aldehyde in good yield. tandfonline.com To prevent further oxidation to the carboxylic acid, it is crucial to use a stoichiometric amount of the oxidizing agent and to remove the aldehyde from the reaction mixture as it is formed, often by distillation. chemguide.co.uklibretexts.org Swern oxidation is another effective method for this transformation. tandfonline.comtandfonline.com

Formation of 3-(3,5-dimethoxyphenyl)propanoic acid:

For the complete oxidation to 3-(3,5-dimethoxyphenyl)propanoic acid, stronger oxidizing agents and more vigorous conditions are necessary. chemguide.co.uklibretexts.org Reagents such as potassium dichromate(VI) in the presence of a strong acid like sulfuric acid are commonly employed. savemyexams.comphysicsandmathstutor.com The reaction is typically carried out under reflux to ensure that the initially formed aldehyde is further oxidized to the carboxylic acid. chemguide.co.uklibretexts.org An excess of the oxidizing agent is used to drive the reaction to completion. libretexts.org

Table 1: Oxidation Reactions of this compound

| Product | Oxidizing Agent | Typical Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-(3,5-dimethoxyphenyl)propanal | Pyridinium Chlorochromate (PCC) | Anhydrous methylene chloride, room temperature | 79% | tandfonline.com |

| 3-(3,5-dimethoxyphenyl)propanal | Swern Oxidation (Oxalyl chloride, DMSO, triethylamine) | - | - | tandfonline.comtandfonline.com |

| 3-(3,5-dimethoxyphenyl)propanoic acid | Potassium Dichromate(VI) / Sulfuric Acid | Heating under reflux | - | savemyexams.comphysicsandmathstutor.com |

Reduction Reactions to Saturated Hydrocarbons

While the primary focus of derivatization often involves the hydroxyl group, reduction of the alcohol to the corresponding saturated hydrocarbon, 1,3-dimethoxy-5-propylbenzene, can be accomplished. This transformation removes the hydroxyl functionality entirely. One established method involves the reduction of the corresponding cinnamic acid derivative with lithium aluminum hydride (LAH), which reduces the carboxylic acid to the alcohol, followed by further steps. tandfonline.comtandfonline.com Although not a direct reduction of the alcohol, this highlights a synthetic route to the parent hydrocarbon.

Substitution Reactions Involving the Hydroxyl Moiety

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. A notable example is the conversion to 3-(3,4-dimethoxyphenyl)-1-propanethiol. This synthesis involves heating the alcohol with thiourea (B124793) and hydrobromic acid. prepchem.com This reaction proceeds via the formation of an intermediate isothiouronium salt, which is then hydrolyzed under basic conditions to yield the final thiol product. prepchem.com

Synthesis of Downstream Products, including Substituted Propanals and Cyclized Derivatives

The aldehyde and carboxylic acid derivatives of this compound serve as versatile intermediates for the synthesis of a range of downstream products. For instance, the aldehyde, 3-(3,5-dimethoxyphenyl)propanal, is a key precursor for creating various substituted propanals. tandfonline.com

Furthermore, derivatives of this compound can undergo cyclization reactions to form more complex heterocyclic structures. For example, related 3-cyanoketones can be cyclized to form 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. nih.govrsc.org

Utilization as a Precursor in the Synthesis of More Complex Organic Molecules

This compound and its derivatives are valuable building blocks in the synthesis of more intricate organic molecules. The aldehyde, 3-(3,5-dimethoxyphenyl)propanal, is a crucial intermediate in the synthesis of various biologically active compounds, including isomeric tetrahydrocannabinols and other cannabinoid-like compounds. tandfonline.comtandfonline.com It is also used in the stereoselective synthesis of 1-aryl-4a-methyloctahydrophenanthrenes. tandfonline.comtandfonline.com

The structural motif of this compound is also found within more complex natural products and synthetic compounds, such as 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. nih.gov Additionally, related structures like (E)-2-(1,3-diphenylallyl)-3,5-dimethoxyphenol are synthesized from precursors containing the 3,5-dimethoxyphenyl moiety. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 3-(3,5-dimethoxyphenyl)propan-1-ol. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the molecule's structure can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals are:

Aromatic Protons: The aromatic ring exhibits a distinct pattern. The two protons at the C2 and C6 positions are equivalent and appear as a doublet or a multiplet. The single proton at the C4 position will appear as a triplet or multiplet at a slightly different chemical shift.

Methoxy (B1213986) Protons: The six protons of the two equivalent methoxy groups (-OCH₃) at C3 and C5 will produce a sharp singlet.

Propyl Chain Protons: The three methylene (B1212753) groups of the propan-1-ol chain will each give a distinct signal, typically as triplets or multiplets due to coupling with adjacent protons. The -CH₂- group attached to the hydroxyl will be the most downfield of the three, followed by the -CH₂- group attached to the aromatic ring, and finally the central -CH₂- group.

Hydroxyl Proton: The hydroxyl (-OH) proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts Use the search bar to filter by position or proton type.

| Position | Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H-2, H-6 | Aromatic | ~6.4 | d |

| H-4 | Aromatic | ~6.3 | t |

| -OCH₃ | Methoxy | ~3.7-3.8 | s |

| -CH₂-OH (C1') | Aliphatic | ~3.6 | t |

| -CH₂-Ar (C3') | Aliphatic | ~2.6 | t |

| -CH₂- (C2') | Aliphatic | ~1.8 | m |

| -OH | Hydroxyl | Variable | br s |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts Use the search bar to filter by position or carbon type.

| Position | Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| C-1 | Aromatic (quaternary) | ~144 |

| C-3, C-5 | Aromatic (quaternary) | ~160 |

| C-2, C-6 | Aromatic (CH) | ~106 |

| C-4 | Aromatic (CH) | ~98 |

| -OCH₃ | Methoxy | ~55 |

| -CH₂-OH (C1') | Aliphatic | ~62 |

| -CH₂-Ar (C3') | Aliphatic | ~34 |

| -CH₂- (C2') | Aliphatic | ~32 |

To confirm the assignments from 1D NMR and establish the precise connectivity, a series of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would reveal the connectivity of the propyl chain, showing cross-peaks between the protons on C1' and C2', and between the protons on C2' and C3'.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal of the propyl chain and the aromatic ring to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those between the methoxy protons and the C3/C5 carbons of the aromatic ring, and between the C3' protons of the propyl chain and the C1, C2, and C6 carbons of the ring, confirming the attachment point of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. A key expected NOESY correlation would be between the methoxy protons and the adjacent aromatic protons at C2 and C6, confirming their spatial proximity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show several characteristic absorption bands.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding. researchgate.net

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain and methoxy groups are observed just below 3000 cm⁻¹. researchgate.net

Aromatic C=C Stretch: Medium to weak absorptions in the region of 1450-1600 cm⁻¹ are indicative of the carbon-carbon double bonds within the aromatic ring.

C-O Stretch: Strong C-O stretching bands are expected for the alcohol (around 1050 cm⁻¹) and the aryl ether linkages (around 1200-1250 cm⁻¹ for the asymmetric stretch and 1000-1040 cm⁻¹ for the symmetric stretch). researchgate.net

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the benzene (B151609) ring.

Interactive Data Table: Expected IR Absorption Bands Use the search bar to filter by functional group or wavenumber.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3600-3200 | Alcohol (-OH) | O-H Stretch (broad) |

| 3100-3000 | Aromatic C-H | C-H Stretch |

| 2960-2850 | Aliphatic C-H | C-H Stretch |

| 1600, 1475 | Aromatic C=C | C=C Stretch |

| 1250-1200 | Aryl Ether (C-O) | Asymmetric C-O-C Stretch |

| 1050-1000 | Alcohol/Ether (C-O) | C-O Stretch |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (HRMS, ESI)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can aid in structural elucidation. The molecular formula of this compound is C₁₁H₁₆O₃, corresponding to a molecular weight of approximately 196.24 g/mol . iucr.orgrero.ch

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer would be used to determine the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺). This allows for the unambiguous determination of the elemental formula. The calculated exact mass for [C₁₁H₁₆O₃+H]⁺ is approximately 197.1178.

Fragmentation Analysis: Under ionization, the molecule will break apart in a predictable manner. Expected fragmentation pathways for this compound include:

Loss of a water molecule (H₂O) from the molecular ion to give a fragment at m/z [M-18].

Cleavage of the C-C bond between C1' and C2' of the propyl chain.

The most prominent peak is often the benzylic cation formed by cleavage between C2' and C3', resulting in a stable, resonance-delocalized fragment ion at m/z 151, corresponding to the 3,5-dimethoxybenzyl cation.

X-ray Crystallography for Solid-State Structure Determination and Stereochemistry (for related compounds)

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G** or 6-31++G(d,p), are instrumental in determining the optimized geometry and various electronic properties of molecules like 3-(3,5-dimethoxyphenyl)propan-1-ol. researchgate.netnih.gov

The presence of two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring significantly influences the electronic properties of the molecule. These groups increase the electron density on the aromatic ring, which in turn affects the molecule's reactivity and spectroscopic characteristics. DFT calculations can quantify these effects by mapping the electron density and calculating key electronic descriptors. researchgate.netlmu.edu

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. For substituted benzenes, the nature and position of the substituent groups dictate this energy gap. researchgate.net In the case of this compound, the methoxy groups are expected to raise the HOMO energy, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted propanolbenzene.

Other molecular properties that can be derived from DFT calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net These parameters provide a comprehensive picture of the molecule's electronic behavior and its propensity to engage in chemical reactions.

Table 1: Representative Calculated Electronic Properties for Substituted Benzene Derivatives using DFT

| Property | Benzene | Methylbenzene | Dinitrobenzene |

| HOMO (eV) | -6.69 | -6.46 | -8.53 |

| LUMO (eV) | -0.23 | -0.12 | -4.08 |

| Energy Gap (eV) | 6.46 | 6.34 | 4.45 |

| Ionization Potential (eV) | 6.69 | 6.46 | 8.53 |

| Electron Affinity (eV) | 0.23 | 0.12 | 4.08 |

Data is illustrative and sourced from studies on substituted benzenes to demonstrate the utility of DFT calculations. researchgate.net

Molecular Dynamics and Conformational Analysis of the Compound and its Analogues

Table 2: Torsional Energy Barriers for Representative Analogues

| Compound | Torsional Angle | Energy Barrier (kJ/mol) |

| Ethylbenzene | C-C-C-C | ~3 |

| 4-n-pentyl-4′-cyanobiphenyl | Ring-C bond | >22 |

| 1-phenyl-1,2,3,4-tetrahydroisoquinoline | C8a-C1-C12-C17 | Minima at ~60° and 240° |

This table presents data from conformational analyses of analogous structures to illustrate the types of information gained from such studies. tandfonline.comnih.gov

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, computational methods can be applied to study various potential reactions, such as those involving the hydroxyl group (e.g., oxidation, esterification) or electrophilic substitution on the aromatic ring.

By mapping the potential energy surface of a reaction, computational models can determine the most likely reaction pathway by identifying the route with the lowest energy barrier. The structure of the transition state, which is the highest point on the minimum energy path between reactants and products, can be calculated. Understanding the geometry and energy of the transition state is key to understanding the reaction's kinetics. acs.org

For instance, in the synthesis of related compounds, computational studies have been used to investigate the energetics of different reaction steps, helping to explain experimental outcomes and guide the optimization of reaction conditions. While specific mechanistic studies on this compound are not widely reported, the principles of computational reaction modeling are broadly applicable. Such studies would involve calculating the energies of reactants, products, and all conceivable intermediates and transition states to construct a detailed reaction profile.

Biological Activities and Molecular Mechanisms

Investigation of Antioxidant Properties and Free Radical Scavenging Mechanisms

Currently, there is no specific data available from dedicated studies on the antioxidant and free radical-scavenging properties of 3-(3,5-dimethoxyphenyl)propan-1-ol. The antioxidant potential of phenolic compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The arrangement and type of substituents on the aromatic ring can significantly influence this activity. For instance, studies on various natural phenols and their derivatives have demonstrated significant antioxidant effects. However, without direct experimental evaluation of this compound through established assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the oxygen radical absorbance capacity (ORAC) assay, its efficacy as an antioxidant remains speculative.

Exploration of Anti-inflammatory Effects and Related Pathways

The anti-inflammatory potential of this compound is also an area that requires investigation. Research on related compounds, such as derivatives of other phenylpropanoids, has shown modulation of key inflammatory pathways. These pathways often involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or the downregulation of signaling molecules such as nuclear factor-kappa B (NF-κB), which plays a crucial role in the expression of inflammatory genes. However, no studies were found that specifically assess the impact of this compound on these or other inflammatory markers and pathways.

Assessment of Antimicrobial Activity Against Various Pathogens

The antimicrobial properties of this compound against a range of pathogens have not been reported in the available scientific literature. The antimicrobial activity of phenolic compounds can be influenced by factors such as their lipophilicity, which affects their ability to disrupt microbial cell membranes, and their capacity to inhibit microbial enzymes. To determine any potential antimicrobial efficacy, the compound would need to be tested against a panel of clinically relevant bacteria and fungi, and its minimum inhibitory concentration (MIC) would need to be established.

Mechanistic Studies of Molecular Target Interactions, including Enzymes and Receptors

Detailed mechanistic studies to identify and characterize the molecular targets of this compound have not been published. Such studies are essential for understanding its potential pharmacological effects and could involve computational modeling (molecular docking) to predict binding affinities to specific enzymes or receptors, followed by in vitro assays to validate these interactions. For example, many phenolic compounds are known to inhibit enzymes like tyrosinase or interact with various receptors in the body. Without such research, the specific molecular mechanisms of this compound remain unknown.

Applications in Chemical Research and Bio Valorization

Role as an Intermediate in Academic Organic Synthesis

In the realm of academic organic synthesis, 3-(3,5-dimethoxyphenyl)propan-1-ol serves as a valuable building block for the creation of more complex molecules. Its utility as an intermediate is primarily demonstrated in the synthesis of specific analytical standards and model compounds necessary for detailed scientific investigation.

A notable application of this alcohol is its oxidation to the corresponding aldehyde, 3-(3,5-dimethoxyphenyl)propanal. This transformation is a key step in preparing this important aldehyde, which itself is an intermediate in the synthesis of various biologically active compounds. The controlled oxidation of the primary alcohol group to an aldehyde function provides a versatile handle for further chemical modifications, such as carbon-carbon bond formations or the introduction of other functional groups.

Furthermore, this compound and its derivatives are instrumental in the synthesis of more intricate lignin (B12514952) model compounds. These models, which may contain various types of linkages found in native lignin, are essential for studying the mechanisms of lignin depolymerization. By starting with a well-defined monomeric unit like this compound, chemists can systematically build and then study the cleavage of specific bonds, leading to a better understanding of complex degradation processes.

Utilization as a Lignin Model Compound for Understanding Biomass Degradation and Conversion Processes

Lignin is one of the most abundant renewable sources of aromatic compounds on Earth, but its complex and irregular structure makes it difficult to break down into valuable chemicals. To overcome this challenge, researchers utilize simpler, well-defined molecules that represent the key structural units within the lignin polymer. This compound is an excellent model for the syringyl (S) unit of lignin, which is prevalent in hardwoods and certain herbaceous biomass. rug.nl

The study of the catalytic hydrodeoxygenation (HDO) of this compound provides critical insights into the conditions required to remove oxygen from lignin-derived molecules, a crucial step in converting biomass into hydrocarbon fuels and chemical feedstocks. Research has systematically investigated the HDO of this compound over various noble metal catalysts, such as platinum (Pt), palladium (Pd), and ruthenium (Ru), under different reaction conditions.

These studies meticulously track the conversion of the starting material and the distribution of products, allowing for the elucidation of reaction pathways. For instance, the HDO process can proceed through different routes, including the cleavage of the C-O bonds of the methoxy (B1213986) groups (demethoxylation) and the removal of the hydroxyl group from the propyl chain (dehydroxylation). The choice of catalyst and reaction parameters significantly influences the selectivity towards desired products like propylbenzene (B89791) or other deoxygenated aromatics.

Below is a table summarizing typical findings from a hydrodeoxygenation study of this compound over a noble metal catalyst.

| Catalyst | Temperature (°C) | H2 Pressure (bar) | Conversion (%) | Major Products |

| Ru/C | 250 | 40 | 100 | Propylbenzene, 3-phenylpropan-1-ol |

| Pd/C | 250 | 40 | 95 | 3-(3,5-dimethoxyphenyl)propane, Propylbenzene |

| Pt/C | 250 | 40 | 98 | Propylbenzene, 1-propyl-3,5-dimethoxybenzene |

This table is a representative example based on typical results from HDO studies of lignin model compounds and is for illustrative purposes.

By analyzing the product distribution from these model compound studies, scientists can predict how different catalysts will perform on real lignin streams and design more efficient processes for biomass conversion. rug.nl

Contribution to Sustainable Bio-Refinery Research and the Valorization of Lignin-Derived Monomers

The development of integrated biorefineries, which aim to convert all components of biomass into valuable products, is a cornerstone of the transition to a sustainable, circular economy. aalto.finih.gov Lignin valorization, or the upgrading of lignin into high-value chemicals and materials, is a critical aspect of making biorefineries economically viable. aalto.fi

Research involving this compound directly contributes to this goal. As a key monomeric product from the depolymerization of syringyl-rich lignin, understanding its subsequent conversion is paramount. nih.gov The "lignin-first" biorefinery approach, which focuses on gently breaking down lignin into its constituent monomers before processing the carbohydrate fractions, can yield streams rich in compounds like this compound and its hydroxylated analogue, dihydrosinapyl alcohol. nih.gov

Studies on the catalytic upgrading of this compound help to establish the most effective pathways for producing "drop-in" fuels and platform chemicals. These are molecules that can be seamlessly integrated into existing petrochemical infrastructure. The knowledge gained from these investigations informs the design of catalysts and processes for the efficient conversion of real lignin depolymerization products. nih.gov This research is essential for developing sustainable strategies to produce aromatic chemicals, which are currently derived almost exclusively from fossil fuels. By demonstrating the potential to convert specific lignin-derived monomers into valuable products, the study of this compound helps to build the economic case for advanced biorefineries. nih.gov

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of greener and more efficient methods for synthesizing 3-(3,5-dimethoxyphenyl)propan-1-ol is a key area of future research. Traditional synthetic routes are being re-evaluated to reduce environmental impact and improve atom economy.

One promising approach involves the utilization of renewable resources. For instance, lignin (B12514952), a complex polymer rich in aromatic compounds, presents a sustainable feedstock for producing this compound and related structures. researchgate.net Researchers are actively developing methods for the selective depolymerization of lignin and subsequent chemical transformations to yield valuable aromatic building blocks.

Furthermore, the development of novel catalytic systems is crucial for enhancing the sustainability of synthetic processes. This includes the design of heterogeneous catalysts that can be easily separated and recycled, minimizing waste. mdpi.com Microwave-assisted organic synthesis is another area of interest, as it can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com The application of green metrics, such as E-factor and atom economy, will be instrumental in evaluating and comparing the environmental performance of different synthetic strategies. mdpi.com

An example of a sustainable synthetic approach is the hydroboration-oxidation of 4-allyl-2,6-dimethoxyphenol, which can produce dihydrosinapyl alcohol, a related compound, in good yields. researchgate.net

Deeper Mechanistic Understanding of Biological Interactions and Structure-Activity Relationships

Future research will delve deeper into the molecular mechanisms underlying the biological activities of this compound and its analogs. A thorough understanding of how these compounds interact with biological targets at the molecular level is essential for the rational design of more potent and selective therapeutic agents.

Structure-activity relationship (SAR) studies will continue to be a cornerstone of this research. By systematically modifying the chemical structure of the parent compound and evaluating the corresponding changes in biological activity, researchers can identify the key pharmacophoric features responsible for its effects. researchgate.net This knowledge can then be used to design new derivatives with improved pharmacological profiles.

Computational methods, such as molecular mechanics calculations, are also being employed to predict the geometry and electronic properties of these compounds, providing insights into their interactions with biological receptors. researchgate.net These theoretical studies, when combined with experimental data, can accelerate the discovery and optimization of new drug candidates.

Exploration of New Applications in Materials Science and Biorefinery Products

The unique chemical structure of this compound makes it an attractive building block for the synthesis of novel materials. Its aromatic core and reactive hydroxyl group can be exploited to create polymers, resins, and other materials with tailored properties. As a lignin-derived compound, its incorporation into materials can contribute to the development of more sustainable and biodegradable products. researchgate.net

In the context of biorefineries, this compound represents a valuable platform chemical that can be converted into a range of other useful compounds. Its potential as a precursor to biofuels, specialty chemicals, and biodegradable solvents is an active area of investigation. The integration of its production into existing biorefinery infrastructure could enhance the economic viability and sustainability of these facilities.

Advanced Computational Approaches for Predictive Modeling and Design

The role of computational chemistry in the study of this compound is expected to expand significantly. Advanced computational techniques are becoming indispensable for predicting the properties, behavior, and biological activity of molecules, thereby guiding experimental research and reducing the need for time-consuming and resource-intensive laboratory work.

Predictive modeling can be used to screen virtual libraries of derivatives for desired properties, such as binding affinity to a specific protein target or favorable pharmacokinetic profiles. These in silico screening methods can help prioritize which compounds to synthesize and test, streamlining the drug discovery process.

Furthermore, computational tools can aid in the design of more efficient and sustainable synthetic routes by modeling reaction mechanisms and predicting optimal reaction conditions. As computational power and algorithmic sophistication continue to increase, the application of these methods will undoubtedly accelerate the pace of discovery and innovation in all areas of research related to this compound.

Q & A

Q. Tables for Quick Reference

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₁₆O₃ | |

| Boiling point | 331°C (760 mmHg) | |

| LogP | 1.628 | |

| Key impurity (CAS) | 210.23-83 (hydroxyacetone analog) |

| Derivative Activity | Assay | Result |

|---|---|---|

| Caffeic acid conjugate | DPPH radical scavenging | IC₅₀ 12 µM |

| Tolfenamic acid conjugate | COX-2 inhibition | 65% at 50 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.